4-Methyltetrahydro-2H-pyran-4-amine hydrochloride
Description
4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 851389-38-3) is a bicyclic amine derivative featuring a tetrahydropyran ring substituted with a methyl group and an amine functional group at the 4-position. Its molecular formula is C₆H₁₄ClNO (molecular weight: 163.64 g/mol). The compound is synthesized via reductive amination or alkylation strategies, often involving intermediates such as 4-aminotetrahydro-2H-pyran-4-carbonitrile (). It is utilized in pharmaceutical research as a building block for drug discovery, particularly in central nervous system (CNS) targeting molecules due to its ability to enhance blood-brain barrier (BBB) penetration .
Properties
IUPAC Name |
4-methyloxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(7)2-4-8-5-3-6;/h2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTIPAKRVUCURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593769 | |
| Record name | 4-Methyloxan-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851389-38-3 | |
| Record name | 4-Methyloxan-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyloxan-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride typically involves the reduction of 4-methyltetrahydro-2H-pyran-4-one with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyltetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Antimalarial Agents :
- Neuropharmacological Effects :
Environmental Science Applications
- Biodegradability Studies :
- Pollutant Degradation :
Material Science Applications
- Polymer Synthesis :
- Nanomaterials Development :
Case Studies
Mechanism of Action
The mechanism of action of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its amine group. It can also form hydrogen bonds and electrostatic interactions with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Biological Activity
4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H14ClNO
- Molecular Weight : Approximately 151.64 g/mol
- Appearance : Typically appears as a colorless to pale yellow solid.
- Melting Point : Ranges from 24 to 41 °C.
- Boiling Point : Approximately 165 °C at 760 mmHg.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically involving the reaction of tetrahydropyran derivatives with amines under acidic conditions. The following is a simplified synthetic pathway:
- Starting Material : Tetrahydropyran derivative.
- Reagents : Amine (such as methylamine) and hydrochloric acid.
- Reaction Conditions : Heating under reflux in an organic solvent (e.g., ethanol).
- Purification : Crystallization from suitable solvents.
Biological Activity
Preliminary studies have indicated that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : In vitro studies suggest that the compound demonstrates antimicrobial properties against various bacterial strains.
- Cytotoxicity : Research has shown potential cytotoxic effects on cancer cell lines, indicating its use in anticancer drug development.
- Neuroactivity : The compound may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Neuroactivity | Modulation of neurotransmitter release |
The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that:
- Receptor Interaction : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter levels.
- Cellular Pathways : It may affect cellular pathways involved in apoptosis and cell proliferation, particularly in cancer cells.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant growth inhibition at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.
- Cytotoxicity Assessment : In a study involving human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values ranging from 20 to 30 µM, indicating moderate cytotoxicity. Further investigations into its apoptotic mechanisms are warranted.
- Neuropharmacological Evaluation : Preliminary neuropharmacological assessments revealed that the compound could enhance GABAergic transmission, which may contribute to its potential anxiolytic effects.
Q & A
Q. How can researchers optimize the synthesis of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride to improve yield and purity?
Methodological Answer: Synthetic optimization requires systematic screening of reaction conditions. For example, adjusting stoichiometry (e.g., molar ratios of acetyl chloride to precursors) and solvent selection (acetonitrile is commonly used for polar intermediates) can enhance yield . Reaction monitoring via TLC ensures timely quenching to prevent byproduct formation. Post-synthesis purification using silica gel chromatography or recrystallization improves purity, as demonstrated in protocols for analogous tetrahydropyran derivatives . Key variables include temperature control (room temperature vs. reflux) and catalyst selection (e.g., acid catalysts for cyclization steps).
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Critical for confirming the tetrahydropyran ring structure, amine proton environment, and hydrochloride salt formation. For example, downfield shifts in amine protons (~2.5–3.5 ppm) and pyran ring protons (~3.0–4.5 ppm) are diagnostic .
- FT-IR : Identifies functional groups (e.g., N-H stretches at ~3200–3500 cm⁻¹, C-O-C stretches at ~1100 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .
Q. How can researchers resolve discrepancies in analytical data (e.g., NMR vs. HPLC purity assessments)?
Methodological Answer: Cross-validation using orthogonal methods is essential:
- HPLC/GC-MS : Quantifies purity by separating impurities with different retention times .
- Elemental Analysis : Confirms stoichiometric composition of the hydrochloride salt (e.g., Cl⁻ content) .
- X-ray Crystallography : Resolves structural ambiguities if crystalline derivatives are obtainable . Contradictions often arise from residual solvents or hygroscopicity, necessitating strict drying protocols .
Advanced Research Questions
Q. What mechanistic insights guide the design of catalytic systems for synthesizing 4-Methyltetrahydro-2H-pyran-4-amine derivatives?
Methodological Answer: Reaction mechanisms (e.g., acid-catalyzed cyclization of but-3-en-1-ol derivatives) inform catalyst choice. For instance, Brønsted acids (e.g., HCl) protonate carbonyl intermediates to facilitate nucleophilic attack, while Lewis acids (e.g., ZnCl₂) stabilize transition states . Computational modeling (DFT calculations) predicts regioselectivity and optimizes catalytic efficiency. Recent studies highlight the role of solvent polarity in stabilizing charged intermediates during ring closure .
Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Stability studies require:
- pH-Dependent Degradation Tests : Incubate the compound in buffers (pH 1–12) and monitor decomposition via HPLC. The hydrochloride form typically exhibits enhanced aqueous solubility but may hydrolyze in alkaline conditions, releasing free amine .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures >150°C suggest suitability for high-temperature applications .
- Accelerated Stability Testing : Storage at 40°C/75% RH for 4 weeks simulates long-term degradation pathways .
Q. What strategies address contradictory bioactivity data in cellular assays for 4-Methyltetrahydro-2H-pyran-4-amine derivatives?
Methodological Answer:
- Dose-Response Curves : Confirm activity thresholds and rule out cytotoxicity artifacts (e.g., MTT assays at 1–100 µM) .
- Metabolite Profiling : LC-MS identifies active vs. inactive metabolites in cell lysates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled analogs) validate target engagement specificity . Contradictions often stem from off-target effects or assay interference (e.g., compound fluorescence in fluorogenic assays) .
Q. How can theoretical frameworks (e.g., molecular docking) guide the exploration of this compound’s pharmacological potential?
Methodological Answer:
- Molecular Docking : Predict binding affinities to targets (e.g., GPCRs, enzymes) using software like AutoDock. The tetrahydropyran ring’s conformation and amine group’s protonation state are critical for hydrogen-bonding interactions .
- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with bioactivity to prioritize derivatives for synthesis .
- Free Energy Perturbation (FEP) : Computes binding energy differences between enantiomers, aiding chiral resolution strategies .
Methodological Considerations Table
| Research Aspect | Key Techniques | Challenges | Evidence-Based Solutions |
|---|---|---|---|
| Synthesis | TLC, silica gel chromatography | Low yield due to side reactions | Optimize catalyst:substrate ratio |
| Characterization | NMR, FT-IR, MS | Signal overlap in NMR | Use deuterated solvents and 2D NMR (COSY, HSQC) |
| Stability | HPLC, TGA | Hydrolysis in aqueous media | Formulate as lyophilized powder |
| Bioactivity | Radioligand assays, LC-MS | Off-target effects | Validate with CRISPR-knockout models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
